molecular formula C19H27FN2O4 B1457428 tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate CAS No. 1400764-52-4

tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B1457428
CAS No.: 1400764-52-4
M. Wt: 366.4 g/mol
InChI Key: RGBOSLJMSBSHPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom, a benzyloxycarbonylamino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and scalability. These systems can facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonylamino group or other substituents.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways. Its structural features allow for interactions with various molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate
  • 3-Fluoropiperidine derivatives

Uniqueness

The uniqueness of tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate lies in its combination of a fluorine atom, a benzyloxycarbonylamino group, and a tert-butyl ester. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O4/c1-19(2,3)26-18(24)22-10-9-15(16(20)12-22)11-21-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOSLJMSBSHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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